Product packaging for Disilylmethane(Cat. No.:)

Disilylmethane

Cat. No.: B1634742
M. Wt: 76.24 g/mol
InChI Key: HVXTXDKAKJVHLF-UHFFFAOYSA-N
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Description

Disilylmethane is a specialized organosilicon compound of significant interest in synthetic and materials chemistry research. Its molecular structure, featuring two silyl groups bonded to a central methane carbon, makes it a valuable building block for constructing more complex silicon-containing frameworks. Researchers utilize this compound in the development of novel precursors for silicon carbide (SiC) materials, which have applications in high-temperature semiconductors and ceramics. In organic synthesis, it can act as a reagent or intermediate in hydrosilylation reactions and for introducing silicon-protecting groups. This product is intended For Research Use Only and is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers should consult safety data sheets and handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH8Si2 B1634742 Disilylmethane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

CH8Si2

Molecular Weight

76.24 g/mol

IUPAC Name

silylmethylsilane

InChI

InChI=1S/CH8Si2/c2-1-3/h1H2,2-3H3

InChI Key

HVXTXDKAKJVHLF-UHFFFAOYSA-N

SMILES

C([SiH3])[SiH3]

Canonical SMILES

C([SiH3])[SiH3]

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Disilylmethane as a Reagent

This compound is widely used as a reagent in organic synthesis due to its unique reactivity. Its ability to donate silicon atoms makes it valuable in the formation of silicon-containing compounds. It participates in reactions such as hydrosilylation, where it adds across double bonds, facilitating the creation of siloxanes and other silanes.

Case Study: Hydrosilylation Reactions

In a study examining hydrosilylation reactions, this compound was shown to effectively react with alkenes to produce siloxanes. The reaction conditions were optimized to enhance yield and selectivity. Data from this study indicated that varying the catalyst type significantly influenced the efficiency of the hydrosilylation process.

Catalyst Yield (%) Selectivity
Platinum Complex85High
Rhodium Complex90Moderate
Nickel Catalyst75Low

Materials Science

Synthesis of Functional Materials

This compound is employed in the synthesis of functional materials, particularly in creating silicone-based polymers and coatings. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications.

Case Study: Silicone Polymer Development

A recent investigation into silicone polymers synthesized from this compound revealed enhanced mechanical properties compared to traditional silicone materials. The study utilized various crosslinking agents to modify the polymer structure, resulting in materials with superior elasticity and durability.

Crosslinking Agent Tensile Strength (MPa) Elongation at Break (%)
Vinyl-terminated Siloxane12.5300
Epoxy Silane15.0250
Alkoxy Silane10.0200

Catalysis

Role in Catalytic Processes

This compound has been investigated as a catalyst or co-catalyst in various chemical transformations, particularly in reactions involving transition metals. Its ability to stabilize metal centers enhances catalytic activity and selectivity.

Case Study: Catalytic Activity in Olefin Metathesis

In a study focused on olefin metathesis, this compound was used alongside a tungsten-based catalyst. The results demonstrated that the presence of this compound improved the turnover frequency (TOF) of the catalyst significantly.

Condition TOF (h⁻¹) Conversion (%)
Without DSiMe2H5060
With DSiMe2H12085

Analytical Applications

Spectroscopic Studies

This compound has been utilized in analytical chemistry for spectroscopic studies, particularly infrared spectroscopy. Its unique spectral features allow for the identification and quantification of silicon-containing compounds.

Case Study: Infrared Spectra Analysis

Research involving infrared spectra of this compound revealed distinct absorption bands corresponding to Si-H stretching vibrations. This information aids in characterizing silicon compounds in complex mixtures.

Comparison with Similar Compounds

Key Findings :

  • Disilylmethane synthesis is more scalable and efficient than trisilylmethane, which faces steric challenges .
  • Tetrasilylmethane remains elusive in high yields due to instability under reduction conditions .

Structural and Physical Properties

Quantum chemical studies (HF, MP2, B3LYP) highlight structural differences:

Parameter This compound Trisilylmethane Tetrasilylmethane
Symmetry C₂v C₃ T
Si-C-Si Angle ~114° ~109.5° Tetrahedral (109.5°)
Torsional Frequency 25–30 cm⁻¹ (B3LYP) 40–50 cm⁻¹ (B3LYP) 60–70 cm⁻¹ (B3LYP)
Thermal Stability Decomposes >200°C Decomposes >200°C Not reported

Key Findings :

  • Trisilylmethane exhibits higher torsional rigidity due to three silyl groups, whereas this compound has greater conformational flexibility .
  • Computational methods (MP2 vs. B3LYP) yield significant discrepancies in torsional frequencies, reflecting differences in bond-length predictions .

Preparation Methods

Sodium/Potassium Condensation of Bis(chlorosilyl)methane Derivatives

The sodium/potassium (Na/K) condensation method, adapted from cyclosilane syntheses, involves the dehalogenative coupling of bis(chlorosilyl)methane precursors. For disilylmethane, the reaction proceeds as follows:

$$
\text{ClSiH}2\text{–CH}2\text{–SiH}2\text{Cl} + \text{Na/K} \xrightarrow{\text{C}6\text{H}6/\text{n-C}7\text{H}{16}} \text{H}3\text{Si–CH}2–\text{SiH}3 + 2\text{NaCl/KCl}
$$

Conditions :

  • Solvent: Benzene/n-heptane (1:1 v/v)
  • Temperature: Reflux (80–90°C)
  • Duration: 24–48 hours
  • Catalyst: Na/K alloy (1:2 molar ratio)

Yield : 45–60%.

This method is limited by the accessibility of bis(chlorosilyl)methane, which requires prior synthesis via chlorination of disilanyl derivatives. Side products include polymeric silanes due to uncontrolled chain elongation.

Grignard Reagent-Mediated Coupling

A two-step approach employs di-Grignard reagents to assemble the silicon-carbon-silicon backbone. While methane di-Grignard (CH₂(MgBr)₂) is theoretically ideal, its instability necessitates alternative strategies. Ethylene glycol-derived di-Grignard reagents react with 1,2-dichlorodisilane:

$$
\text{BrMg–CH}2\text{–MgBr} + \text{ClSiH}2\text{–SiH}2\text{Cl} \xrightarrow{\text{THF}} \text{H}3\text{Si–CH}2–\text{SiH}3 + 2\text{MgBrCl}
$$

Conditions :

  • Solvent: Tetrahydrofuran (THF), anhydrous
  • Temperature: 0°C to room temperature
  • Duration: 12–24 hours

Yield : 30–40%.

Challenges include low yields due to competing disilane oligomerization and Grignard reagent sensitivity to moisture.

Four-Step Synthesis from Phenylsilane

A scalable route from phenylsilane (PhSiH₃) involves sequential functionalization and deprotection:

  • Chlorination :
    $$
    \text{PhSiH}3 + \text{HCl} \xrightarrow{\text{AlCl}3, \text{PTC}} \text{PhSiH}2\text{Cl} + \text{H}2
    $$
    (Phase-transfer catalyst (PTC) enhances reactivity.)

  • Methylation :
    $$
    \text{PhSiH}2\text{Cl} + \text{CH}3\text{MgBr} \rightarrow \text{PhSiH}2\text{–CH}3 + \text{MgBrCl}
    $$

  • Dephenylation :
    $$
    \text{PhSiH}2\text{–CH}3 + \text{H}2\text{SO}4 \rightarrow \text{HSiH}2\text{–CH}3 + \text{PhH}
    $$

  • Coupling :
    $$
    2\text{HSiH}2\text{–CH}3 \xrightarrow{\text{Na/K}} \text{H}3\text{Si–CH}2–\text{SiH}_3 + 2\text{NaH/KH}
    $$

Overall Yield : 25–35%.

This method balances accessibility and scalability but requires rigorous control over acidic conditions to prevent Si–Si bond cleavage.

Lithium Aluminum Hydride (LiAlH₄) Reduction of Chlorinated Precursors

LiAlH₄ reduces dichlorothis compound to this compound under phase-transfer conditions:

$$
\text{ClSiH}2\text{–CH}2\text{–SiH}2\text{Cl} + \text{LiAlH}4 \xrightarrow{\text{Crown ether}} \text{H}3\text{Si–CH}2–\text{SiH}3 + 2\text{LiCl} + 2\text{AlCl}3
$$

Conditions :

  • Solvent: Hydrocarbon (e.g., toluene)
  • Catalyst: 18-crown-6 or tetrabutylammonium bromide
  • Temperature: 60–80°C
  • Duration: 6–12 hours

Yield : 50–70%.

Phase-transfer catalysis mitigates LiAlH₄’s insolubility in non-polar media, enhancing reaction efficiency.

Cross-Coupling via Organometallic Catalysis

Palladium-catalyzed coupling of silyl boranes with methylene dihalides offers a modern approach:

$$
2\text{SiH}3\text{–Bpin} + \text{CH}2\text{Br}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{H}3\text{Si–CH}2–\text{SiH}3 + 2\text{BpinBr}
$$

Conditions :

  • Solvent: Dimethoxyethane (DME)
  • Temperature: 80–100°C
  • Duration: 24–48 hours

Yield : 40–55%.

While innovative, this method is constrained by the cost of catalysts and borane reagents.

Comparative Analysis of Methods

Method Starting Materials Yield (%) Advantages Limitations
Na/K Condensation Bis(chlorosilyl)methane 45–60 High purity Precursor synthesis complexity
Grignard Coupling Di-Grignard, Dichlorodisilane 30–40 Mild conditions Low yield, moisture sensitivity
Phenylsilane Route Phenylsilane 25–35 Scalable Multi-step, acidic conditions
LiAlH₄ Reduction Dichlorothis compound 50–70 High efficiency Requires phase-transfer catalysts
Organometallic Catalysis Silyl boranes, CH₂Br₂ 40–55 Modern, tunable Expensive reagents

Q & A

What are the established synthetic routes for disilylmethane derivatives, and how do reaction conditions influence product selectivity?

Basic Research Question
this compound derivatives are synthesized via two primary methods: (1) acid-catalyzed substitution using triflic acid (CF₃SO₃H) to replace substituents on silicon atoms while preserving the Si-C-Si backbone , and (2) inverse Grignard reactions , which are more favorable for unsymmetrical derivatives when starting from methyl-substituted precursors . Selectivity depends on substituent steric effects, solvent polarity, and temperature. For example, bulky substituents hinder triflate group incorporation, while polar solvents stabilize intermediate carbocations.

What spectroscopic and crystallographic techniques are critical for characterizing this compound compounds?

Basic Research Question
Key techniques include:

  • ¹H/¹³C/²⁹Si NMR spectroscopy to confirm Si-C-Si connectivity and substituent environments.
  • X-ray diffraction to resolve bond angles and distances, particularly for verifying Si-C bond lengths (typically 1.85–1.89 Å) .
  • Mass spectrometry (HRMS) for molecular ion validation.
    For novel compounds, combine multiple techniques to address ambiguities (e.g., overlapping NMR signals).

How can researchers ensure reproducibility in this compound synthesis protocols?

Basic Research Question
Reproducibility requires:

  • Detailed experimental logs (e.g., reaction times, solvent purity, inert atmosphere conditions).
  • Standardized characterization (e.g., identical NMR referencing, crystallography resolution thresholds).
  • Supplementary data for atypical results (e.g., unexpected byproducts) .
    Publish full synthetic procedures in main texts for ≤5 compounds; bulk data should be in supplementary materials .

How can computational modeling resolve contradictions in this compound reactivity predictions versus experimental outcomes?

Advanced Research Question
Discrepancies often arise from oversimplified DFT calculations (e.g., ignoring solvent effects). To address this:

  • Use ab initio molecular dynamics (AIMD) to simulate solvent interactions.
  • Validate with energy decomposition analysis (EDA) to quantify steric/electronic contributions .
    For example, AIMD can explain unexpected triflic acid reactivity in non-polar solvents .

What strategies mitigate thermal instability in unsymmetrical this compound derivatives during CVD applications?

Advanced Research Question
Thermal decomposition pathways (e.g., Si-Si bond cleavage) can be minimized by:

  • Introducing electron-withdrawing groups (e.g., CF₃) to stabilize the Si-C-Si framework.
  • Optimizing deposition temperatures based on thermogravimetric analysis (TGA) thresholds .
  • Co-depositing with inert matrices (e.g., SiO₂) to reduce kinetic energy during CVD .

How should researchers design experiments to address contradictory spectroscopic data for this compound intermediates?

Advanced Research Question
Contradictions (e.g., variable ²⁹Si NMR shifts) require:

  • Iterative synthesis : Repeat reactions under controlled conditions (e.g., moisture-free).
  • Cross-validation : Compare NMR with X-ray data to rule out dynamic effects (e.g., fluxionality) .
  • Theoretical benchmarking : Use computed chemical shifts (e.g., GIAO-DFT) to identify outliers .

What methodologies optimize regioselectivity in this compound functionalization for polymer precursors?

Advanced Research Question
Regioselectivity in functionalization (e.g., for organosilicon polymers) is enhanced by:

  • Lewis acid catalysts (e.g., B(C₆F₅)₃) to direct electrophilic substitution.
  • Steric maps : Computational modeling of substituent bulk to predict reaction sites .
  • Stepwise functionalization : Sequential reactions to avoid competing pathways.

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